molecular formula C10H10N2O3 B11895930 Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate CAS No. 95600-32-1

Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B11895930
CAS No.: 95600-32-1
M. Wt: 206.20 g/mol
InChI Key: HDGOFGJFUQUSRJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with the molecular formula C10H10N2O3 It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored for its simplicity and effectiveness, allowing for the production of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in a single synthetic stage with high yields .

Industrial Production Methods

While specific industrial production methods for methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with various molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridines are known to block γ-aminobutyric acid receptors, leading to their use as hypnotic agents . The specific pathways and targets can vary depending on the derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their functional groups and biological activities.

Uniqueness

What sets methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate apart is its specific substitution pattern, which can confer unique biological properties and reactivity. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Biological Activity

Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.20 g/mol
  • CAS Number : 95600-32-1
  • IUPAC Name : methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that derivatives of imidazo[1,2-a]pyridine can modulate critical biochemical pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors such as γ-aminobutyric acid (GABA) receptors has been noted, indicating potential hypnotic effects.

These interactions can influence cellular processes such as proliferation and apoptosis, making it a candidate for further pharmacological studies.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cells.
  • Antibacterial and Antifungal Properties : Derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential.

Comparison of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibits growth of specific fungal strains
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : Cell viability assays were conducted using various concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed at higher concentrations, suggesting dose-dependent cytotoxicity.
  • Study on Antimicrobial Effects :
    • Objective : To assess the antibacterial efficacy against Staphylococcus aureus.
    • Methodology : Disc diffusion method was employed to test the compound's effectiveness.
    • Findings : The compound exhibited notable inhibition zones compared to control groups.

Properties

CAS No.

95600-32-1

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate

InChI

InChI=1S/C10H10N2O3/c1-15-9(13)6-7-10(14)11-8-4-2-3-5-12(7)8/h2-5,14H,6H2,1H3

InChI Key

HDGOFGJFUQUSRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(N=C2N1C=CC=C2)O

Origin of Product

United States

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